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molecular formula C15H20N6O3S B8310132 2-[[6-[4-(2-Hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxylic acid

2-[[6-[4-(2-Hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxylic acid

Cat. No. B8310132
M. Wt: 364.4 g/mol
InChI Key: MGXNUQLLDXXAOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09108954B2

Procedure details

NaOH (8.0 g, 0.2 mol) was added in a reaction flask with water (190 mL) and dissolved by stirring. Then methyl 2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-formate (Compound 6) (37.8 g, 0.1 mol) was added and stirred for reaction at room temperature overnight. The pH value of the reactant was adjusted to 6-6.5 with hydrochloric acid (6 mol/L) when the temperature is controlled between 20° C. and 25° C., and the crystal was grown by heat preservation for 2 h, and then filtrated and dried to give Compound 7 (29.6 g, yield: 81.4%).
Name
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
190 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
81.4%

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[OH:3][CH2:4][CH2:5][N:6]1[CH2:11][CH2:10][N:9]([C:12]2[N:17]=[C:16]([CH3:18])[N:15]=[C:14]([NH:19][C:20]3[S:21][C:22]([C:25]([O:27]C)=[O:26])=[CH:23][N:24]=3)[CH:13]=2)[CH2:8][CH2:7]1.Cl>O>[OH:3][CH2:4][CH2:5][N:6]1[CH2:11][CH2:10][N:9]([C:12]2[N:17]=[C:16]([CH3:18])[N:15]=[C:14]([NH:19][C:20]3[S:21][C:22]([C:25]([OH:27])=[O:26])=[CH:23][N:24]=3)[CH:13]=2)[CH2:8][CH2:7]1 |f:0.1|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
190 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
37.8 g
Type
reactant
Smiles
OCCN1CCN(CC1)C1=CC(=NC(=N1)C)NC=1SC(=CN1)C(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCN1CCN(CC1)C1=CC(=NC(=N1)C)NC=1SC(=CN1)C(=O)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
by stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolved
STIRRING
Type
STIRRING
Details
stirred for reaction at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
is controlled between 20° C. and 25° C.
TEMPERATURE
Type
TEMPERATURE
Details
by heat preservation for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtrated
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
OCCN1CCN(CC1)C1=CC(=NC(=N1)C)NC=1SC(=CN1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 29.6 g
YIELD: PERCENTYIELD 81.4%
YIELD: CALCULATEDPERCENTYIELD 81.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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